molecular formula C21H22ClF3N2O3S B11339181 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339181
M. Wt: 474.9 g/mol
InChI Key: FNXBVOXEOARRHQ-UHFFFAOYSA-N
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Description

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of a piperidine ring, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as piperidine, sulfonyl chlorides, and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the piperidine ring .

Scientific Research Applications

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the sulfonyl group play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a sulfonyl group, and a trifluoromethyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22ClF3N2O3S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClF3N2O3S/c1-14-3-2-4-15(11-14)13-31(29,30)27-9-7-16(8-10-27)20(28)26-19-6-5-17(22)12-18(19)21(23,24)25/h2-6,11-12,16H,7-10,13H2,1H3,(H,26,28)

InChI Key

FNXBVOXEOARRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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